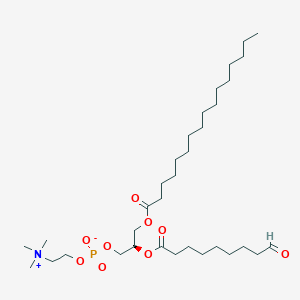

1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine

Übersicht

Beschreibung

PON-PC, auch bekannt als 1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholin, ist ein oxidiertes Phospholipid. Es enthält eine verkürzte 9-Kohlenstoff-Fettsäurekette, die an der sn-2-Position mit einem Aldehyd endet. Diese Verbindung ist Bestandteil von oxidiertem Low-Density-Lipoprotein (LDL) und kann durch Oxidation von Palmitoyloleoylphosphatidylcholin oder durch Wechselwirkung mit Ozon in Lungen-Surfactant gebildet werden .

Herstellungsmethoden

PON-PC kann durch Oxidation von Palmitoyloleoylphosphatidylcholin synthetisiert werden. Dieser Prozess beinhaltet die Wechselwirkung von Palmitoyloleoylphosphatidylcholin mit Ozon in Lungen-Surfactant . Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Umgebung, in der die Ozonkonzentration und die Belichtungszeit sorgfältig überwacht werden, um den gewünschten Oxidationsgrad zu erreichen.

Wirkmechanismus

Target of Action

The primary target of 1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PON-GPC) is the immune system, specifically the macrophages . It interacts with these cells and affects their function .

Mode of Action

PON-GPC is known to form covalent interactions with peptides during free radical oxidative damage . This interaction results in the formation of Schiff and Michael adducts . The main product ions of this interaction are attributed to the phospho-choline polar head and loss of the peptide .

Biochemical Pathways

The biochemical pathways affected by PON-GPC involve the regulation of lipid metabolism in blood, which is mediated by Lipoprotein-associated phospholipase A2 (Lp-PLA2) . This regulation plays a crucial role in vascular inflammation-related diseases, mainly atherosclerosis .

Pharmacokinetics

Its interaction with peptides during free radical oxidative damage suggests that it may be involved in various metabolic processes .

Result of Action

The action of PON-GPC results in impaired immune function in macrophages . This impairment is due to the oxidative damage caused by the compound, which affects the function of these immune cells .

Action Environment

The action of PON-GPC is influenced by environmental factors such as cigarette smoking . Smoking leads to the production of PON-GPC in the lungs, which in turn impairs the immune function of macrophages . This suggests that the efficacy and stability of PON-GPC can be affected by environmental factors like smoking .

Biochemische Analyse

Biochemical Properties

1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine is a product of lipid oxidation, and it has been associated with the regulation of lipid metabolism in blood . It interacts with enzymes such as lipoprotein-associated phospholipase A2 (Lp-PLA2), which mediates vascular inflammation . The nature of these interactions involves the regulation of lipid metabolism, contributing to vascular inflammation-related diseases, mainly atherosclerosis .

Cellular Effects

In the context of cellular effects, this compound has been found to impair immune function in macrophages This suggests that it may influence cell function by modulating immune responses

Molecular Mechanism

It is known to interact with Lp-PLA2, an enzyme involved in the regulation of lipid metabolism . This interaction could potentially lead to changes in gene expression and enzyme activity, thereby influencing the pathogenesis of vascular inflammation-related diseases .

Temporal Effects in Laboratory Settings

It is known that this compound is produced in the lung due to cigarette smoking , suggesting that its effects may be observed over time in response to continued exposure.

Metabolic Pathways

This compound is involved in lipid metabolism, particularly in the context of vascular inflammation . It interacts with enzymes such as Lp-PLA2, which plays a crucial role in lipid metabolism .

Vorbereitungsmethoden

PON-PC can be synthesized through the oxidation of palmitoyl oleoyl phosphatidylcholine. This process involves the interaction of palmitoyl oleoyl phosphatidylcholine with ozone in pulmonary surfactant . The reaction conditions typically include a controlled environment where the concentration of ozone and the exposure time are carefully monitored to achieve the desired oxidation level.

Analyse Chemischer Reaktionen

PON-PC unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die primäre Reaktion, die zur Bildung von PON-PC führt, ist die Oxidation von Palmitoyloleoylphosphatidylcholin.

Reduktion: PON-PC kann zu seiner entsprechenden Alkoholform reduziert werden.

Substitution: Die Aldehydgruppe an der sn-2-Position kann nukleophile Substitutionsreaktionen eingehen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Ozon zur Oxidation und Reduktionsmittel wie Natriumborhydrid zur Reduktion. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind oxidierte Phospholipide und ihre reduzierten Formen .

Wissenschaftliche Forschungsanwendungen

PON-PC hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird verwendet, um die Oxidationsprozesse von Phospholipiden und deren Auswirkungen auf zelluläre Funktionen zu untersuchen.

Biologie: PON-PC ist in Forschungsprojekten im Zusammenhang mit oxidativem Stress und seinen Auswirkungen auf zelluläre Mechanismen beteiligt.

Medizin: Es wird auf seine Rolle bei Atherosklerose und anderen Herz-Kreislauf-Erkrankungen untersucht, da es in oxidiertem LDL vorkommt.

Industrie: PON-PC wird bei der Entwicklung von Biomarkern für oxidativen Stress und Entzündungen eingesetzt

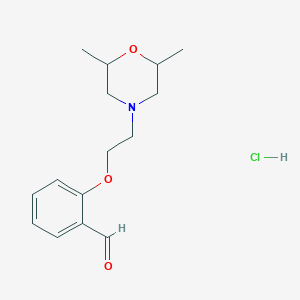

Wirkmechanismus

PON-PC entfaltet seine Wirkung durch Wechselwirkung mit Zellmembranen und Proteinen. Es verringert die Produktion von Tumornekrosefaktor-alpha, Stickstoffmonoxid und Nicotinamid-adenin-dinukleotid-phosphat in primären murinen alveolären Makrophagen. Darüber hinaus reduziert es die bakterizide Aktivität von RAW 264.7-Zellen, wenn es in einer Konzentration von 40 Mikromolar verwendet wird .

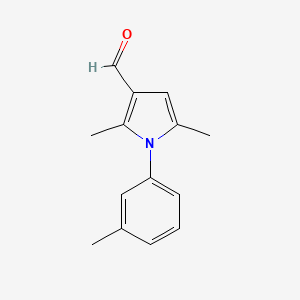

Vergleich Mit ähnlichen Verbindungen

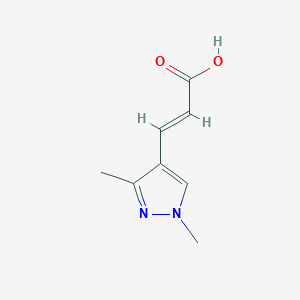

PON-PC ist einzigartig aufgrund seiner verkürzten 9-Kohlenstoff-Fettsäurekette, die an der sn-2-Position mit einem Aldehyd endet. Ähnliche Verbindungen umfassen:

- 1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphatidylcholin

- 1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholin

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten .

Eigenschaften

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(36)40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-16-17-20-23-27-35/h27,31H,5-26,28-30H2,1-4H3/t31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTNNIINSOQWCE-WJOKGBTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

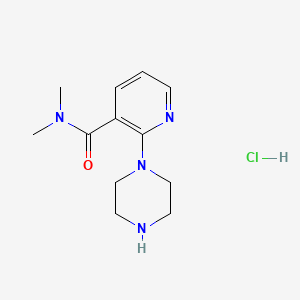

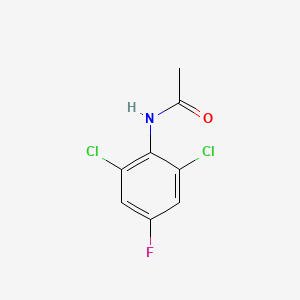

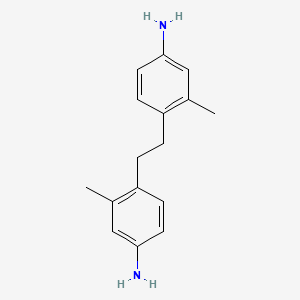

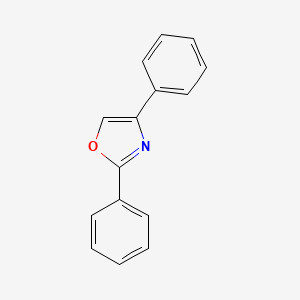

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

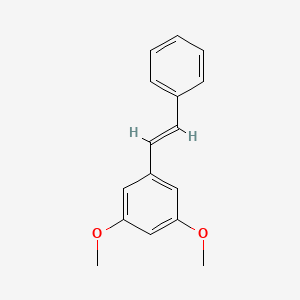

Q1: How does the presence of PoxnoPC affect cell membrane structure?

A: PoxnoPC, unlike its precursor 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), disrupts the regular packing of phospholipids within the membrane. Molecular dynamics simulations demonstrate that the oxidized sn-2 chain of PoxnoPC tends to bend towards the water phase due to the polar aldehyde group. [] This alters membrane fluidity, thickness, and permeability. []

Q2: How does the interaction of PoxnoPC with proteins differ from that of its non-oxidized counterpart?

A: The presence of the aldehyde group in PoxnoPC significantly influences its interaction with proteins compared to POPC. For example, cytochrome c, a protein typically found in the mitochondria, exhibits a stronger affinity for PoxnoPC-containing micelles. [] This interaction is attributed to the exposure of the polar aldehyde group on the micelle surface due to the tendency of the oxidized sn-2 chain to bend.

Q3: Can PoxnoPC be used as a biomarker for oxidative stress?

A: Yes, research suggests that PoxnoPC and other truncated oxidized phospholipids (Tr-OxPLs), like 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-phosphocholine (POVPC), can serve as potential biomarkers for oxidative stress and inflammation. Elevated levels of these oxidized lipids have been detected in the lungs of aging mice, particularly after exposure to inflammatory stimuli like lipopolysaccharide (LPS). []

Q4: Are there any enzymes that can metabolize or degrade PoxnoPC?

A: Yes, paraoxonase-1 (PON-1), an enzyme associated with high-density lipoprotein (HDL), has been shown to hydrolyze PoxnoPC to lysophosphatidylcholine. [] This enzymatic activity might play a protective role against the accumulation of oxidized phospholipids in lipoproteins and tissues.

Q5: Does PoxnoPC influence the activity of membrane-bound proteins?

A: Research indicates that PoxnoPC can indeed alter the activity of membrane proteins. Studies on the human serotonin 1A receptor (5-HT1AR), a G protein-coupled receptor, revealed that its activity was significantly increased in model membranes containing PoxnoPC. [] This highlights the broader impact of lipid oxidation on cellular signaling and function.

Q6: Can PoxnoPC contribute to the development of atherosclerosis?

A: While HDL is generally considered anti-atherogenic, oxidized HDL, containing PoxnoPC, shows increased uptake by macrophages. [] This uptake is attributed to the formation of Schiff base adducts between PoxnoPC and apolipoprotein AI, a major protein component of HDL. This process resembles the uptake of oxidized LDL, potentially contributing to foam cell formation and atherosclerotic plaque development.

Q7: How does the presence of PoxnoPC in lung surfactant affect respiratory function?

A: Studies using neutron reflection and surface pressure measurements show that the presence of PoxnoPC, generated from the oxidation of unsaturated lipids like POPC by ozone, alters the biophysical properties of lung surfactant. [] This alteration is primarily due to the loss of the terminal C9 portion of the oxidized oleoyl chain from the air-water interface and a change in the orientation of the remaining oxidized lipid. These changes can impair the ability of lung surfactant to reduce surface tension, potentially leading to respiratory distress.

Q8: What computational methods are used to study PoxnoPC and its effects?

A: Molecular dynamics (MD) simulations are extensively employed to investigate the behavior of PoxnoPC within lipid bilayers. [, , , , ] These simulations provide insights into the structural dynamics of PoxnoPC, its interactions with other membrane components, and its impact on membrane properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.